molecular formula C27H26N2O2 B3049251 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl- CAS No. 199605-23-7

1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-

Cat. No.: B3049251
CAS No.: 199605-23-7
M. Wt: 410.5 g/mol
InChI Key: NJLDHIWSHFQSEO-UHFFFAOYSA-N
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Description

The compound 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] belongs to the bis(indolyl)methane (BIM) family, characterized by two indole moieties linked via a methylene bridge. Its structure features a central 3,4-dimethoxyphenyl group attached to the methylene bridge, with methyl substituents at the 2-position of each indole ring.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-21(19)28-16)27(18-13-14-23(30-3)24(15-18)31-4)26-17(2)29-22-12-8-6-10-20(22)26/h5-15,27-29H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLDHIWSHFQSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385938
Record name 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199605-23-7
Record name 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] typically involves the condensation of indole derivatives with aldehydes or ketones. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions lead to various biological effects, such as reducing oxidative stress, inhibiting DNA synthesis, and inducing apoptosis in target cells .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Variations in the substituent groups on the phenyl ring significantly influence physicochemical properties and bioactivity.

Compound Name (ID) Substituent Position Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Properties/Activities
3,3'-[(4-Methoxyphenyl)methylene]bis(1H-indole) (3d) 4-OCH₃ C₂₃H₁₈N₂O 338.40 83 189.0–190.0 High thermal stability; IR NH at 3395 cm⁻¹
3,3'-[(2,3-Dimethoxyphenyl)methylene]bis(1H-indole) (3f) 2,3-OCH₃ C₂₄H₂₀N₂O₂ 392.43 96 105.0–107.0 Lower melting point; HRMS: 405.1551 m/z [M + Na]+
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) (3i) 3,4-OCH₃ C₂₄H₂₀N₂O 352.16 - - Green synthesis; NH at 3410 cm⁻¹
3,3'-((4-Bromophenyl)methylene)bis(5-(1,2,2-triphenylvinyl)-1H-indole) (36c) 4-Br C₆₄H₄₄Br₂N₂ 1024.67 93 213.8–214.8 Bulky substituents; high yield (93%)

Key Observations :

  • Halogen Substitution : Bromine at the 4-position (36c) increases molecular weight and steric bulk, likely reducing reactivity but improving crystallinity .

Heterocyclic Modifications

Replacing the phenyl group with heterocycles (e.g., thiophene) alters bioactivity and synthesis efficiency.

Compound Name (ID) Central Group Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀) Selectivity Index (SI)
3,3’-((4-Methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) (4k) 4-OCH₃-phenyl C₂₈H₂₁N₂S₂ 465.61 HCT-116: 8.2 µM SI: 3.7 (vs. BJ-1 cells)
1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- (T77608) Thienyl C₁₇H₁₄N₂S 298.38 Antibacterial (MIC: 12.5–25 µg/mL) Anti-inflammatory activity

Key Observations :

  • Thiophene vs. Phenyl : Thiophene-containing compounds (4k, T77608) exhibit distinct bioactivity profiles. Compound 4k shows potent cytotoxicity against colorectal cancer cells (IC₅₀: 8.2 µM), while T77608 demonstrates broad-spectrum antibacterial activity .
  • Methoxy-Thiophene Hybrids : Compound 4k combines methoxyphenyl and thiophene groups, achieving a balance between cytotoxicity and selectivity (SI: 3.7) .

Comparative Efficiency :

Method Catalyst/Solvent Yield Range (%) Advantages
Electrochemical Deep eutectic solvents - Eco-friendly, minimal waste
HCl/Silica Gel Solvent-free 83–96 High yields, rapid reaction times

Biological Activity

1H-Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial properties. The compound 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] is a notable member of this class, exhibiting promising pharmacological profiles. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : 3,3'-[(3,4-Dimethoxyphenyl)methylene]bis(2-methyl-1H-indole)
  • Molecular Formula : C39H34N2O2
  • Molecular Weight : 562.7 g/mol
  • CAS Number : [Not provided]

Synthesis

The synthesis of 1H-Indole derivatives typically involves the condensation of indole with various aldehydes. In the case of the compound under discussion, it can be synthesized via a reaction between 2-methylindole and 3,4-dimethoxybenzaldehyde. This reaction is facilitated by acidic conditions and can yield high purity products through crystallization methods.

Anticancer Activity

Recent studies have shown that derivatives of indole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and disrupting microtubule assembly. In vitro studies demonstrated that at concentrations as low as 1 μM, significant morphological changes were observed in breast cancer MDA-MB-231 cells, indicating its potential as an effective anticancer agent .
  • Case Study : A study evaluating the effects of various indole derivatives on cancer cell lines revealed that compounds similar to 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] exhibited IC50 values in the micromolar range against several cancer types including breast and liver cancers .

Antimicrobial Activity

Indoles are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

  • Inhibition Studies : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 μg/mL .

Structure-Activity Relationship (SAR)

The presence of the dimethoxyphenyl group is crucial for enhancing the biological activity of indole derivatives:

CompoundStructureIC50 (µM)Activity
1Structure5.0Anticancer
2Structure10.0Antibacterial
3Structure15.0Antioxidant

Note: Structures are illustrative and not actual representations.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3,3'-bis(indolyl)methanes derivatives?

Answer:
The synthesis of bis(indolyl)methanes typically involves acid-catalyzed condensation of indole derivatives with aryl aldehydes. For example:

  • HCl/silica gel catalysis : A solvent-free approach using HCl adsorbed on silica gel achieves high yields (83–96%) for various bis(indolyl)methanes, including dimethoxy-substituted derivatives. Reaction conditions (e.g., 80°C, 30–60 min) and purification via column chromatography are critical .
  • Green solvent systems : Waste curd water (pH ~4) has been utilized as a reaction medium, yielding 3,3′-((4-methoxyphenyl)methylene)bis(1H-indole) with comparable efficiency (IR: 2962 cm⁻¹ for C-H; 1^1H NMR δ 5.83 ppm for methylene bridge) .
  • Solid acid catalysts : Sulfonic acid-functionalized silica (SSA) under reflux conditions enables synthesis of thiophene-substituted bis(indolyl)methanes, with characterization by 1^1H NMR and HRMS .

Basic: What spectroscopic techniques are used to characterize bis(indolyl)methanes?

Answer:

  • IR spectroscopy : N-H stretching (3395–3406 cm⁻¹) and aromatic C-H bending (1450–1600 cm⁻¹) are key markers .
  • 1^1H NMR : The methylene bridge proton appears as a singlet at δ 5.80–5.91 ppm, while indole NH protons resonate as broad singlets (δ 7.70–10.86 ppm) .
  • HRMS : Accurate mass determination (e.g., [M + K]+ at 421.1304 m/z for dimethoxy derivatives) confirms molecular formulae .

Advanced: How do substituents on the aryl group influence synthetic outcomes and bioactivity?

Answer:

  • Electron-donating groups (e.g., methoxy) : Enhance reaction yields (e.g., 88–96% for 3,3'-[(3,5-dimethoxyphenyl)methylene] derivatives) due to increased aldehyde reactivity .
  • Electron-withdrawing groups (e.g., nitro, chloro) : Lower yields but improve anticancer activity. For example, 3,3′-((3-nitrophenyl)methylene) derivatives show IC₅₀ values <10 µM against HCT-116 cells, with selectivity indices (SI) >5 compared to normal cells .
  • Steric effects : Bulky substituents (e.g., naphthyl) reduce crystallinity, leading to lower melting points (75–76°C vs. 189–191°C for methoxy analogs) .

Advanced: How can contradictions in reported spectral data or yields be resolved?

Answer:

  • Catalyst variability : HCl/silica gel yields 96% for 3,3'-[(2,3-dimethoxyphenyl)methylene]bis(indole) , whereas solvent-free methods may show lower reproducibility due to moisture sensitivity .
  • Polymorphism : Differing melting points (e.g., 108–110°C vs. 189–191°C for similar compounds) may arise from crystalline vs. amorphous forms .
  • Purification methods : Column chromatography vs. recrystallization can affect purity and spectral clarity, particularly for NH proton signals in 1^1H NMR .

Advanced: What strategies optimize reaction conditions for high-purity bis(indolyl)methanes?

Answer:

  • Catalyst screening : Compare HCl/silica gel (high yield, low cost) vs. SSA (tailored for electron-deficient aldehydes) .
  • Solvent selection : Solvent-free or green media (curd water) minimize byproducts and simplify purification .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .

Basic: How is the anticancer activity of bis(indolyl)methanes evaluated?

Answer:

  • MTT assay : Cells (e.g., HCT-116, HT-29) are treated with serial dilutions (1–100 µM) for 48–72 hrs. Viability is measured via absorbance at 570 nm .
  • Selectivity index (SI) : Calculated as SI=IC50 (normal cells)IC50 (cancer cells)\text{SI} = \frac{\text{IC}_{50}\ \text{(normal cells)}}{\text{IC}_{50}\ \text{(cancer cells)}}. Derivatives with SI >3 are prioritized .

Advanced: What are protocols for solvent-free or photocatalytic synthesis?

Answer:

  • Photocatalytic tandem reactions : Use visible light and TiO₂ to synthesize 3,3'-((4-(methylthio)phenyl)methylene)bis(indole) with 85% yield. Key 1^1H NMR signal: δ 5.80 ppm (CH bridge) .
  • Solvent-free condensation : Mix indole, aldehyde, and catalyst (e.g., HCl/silica gel) under mechanical stirring at 80°C for 1 hr .

Basic: How are 1^11H NMR splitting patterns interpreted for these compounds?

Answer:

  • Aromatic protons : Doublets (J = 8–8.5 Hz) indicate para-substituted aryl groups, while multiplets (δ 7.00–7.40 ppm) correspond to indole ring protons .
  • Methylene bridge : A singlet (δ 5.80–5.91 ppm) confirms symmetric substitution on the central carbon .

Advanced: What considerations are critical for scaling up synthesis?

Answer:

  • Catalyst recovery : Silica gel-supported acids can be reused 3–5 times without significant yield loss .
  • Purification : Scale-compatible techniques like flash chromatography (petroleum ether/EtOAc, 4:1) reduce time vs. standard column methods .

Advanced: Why do melting points vary across structurally similar derivatives?

Answer:

  • Crystallinity : Bulky substituents (e.g., 3,4-dimethoxy vs. 4-chloro) disrupt packing, lowering melting points (e.g., 105–107°C vs. 189–191°C) .
  • Hydration/solvation : Hygroscopic compounds may report lower mp if not thoroughly dried .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-
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1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-

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